3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
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Overview
Description
3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities, suggesting they have favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they can induce various molecular and cellular changes .
Action Environment
It’s worth noting that the efficacy of any compound can be influenced by various environmental factors, including temperature, ph, and the presence of other substances .
Biochemical Analysis
Cellular Effects
The cellular effects of 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide are also not well studied. Thiazole derivatives have been found to have a range of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-(pyridin-4-yl)thiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with potentially altered biological activities.
Coupling Reactions: The pyridine and thiazole rings can participate in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent, such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different thiazole derivatives.
Scientific Research Applications
3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide and thiazole rings, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-chloro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-12-3-1-2-11(8-12)14(20)19-15-18-13(9-21-15)10-4-6-17-7-5-10/h1-9H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEVOHXULJUIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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